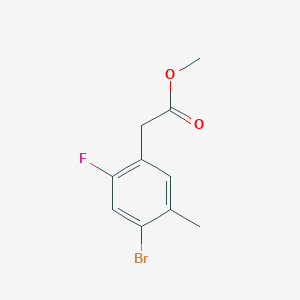

Methyl 4-bromo-2-fluoro-5-methylphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

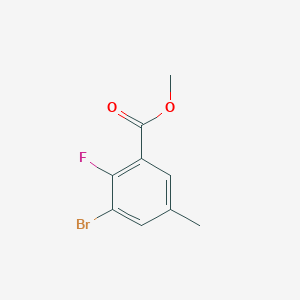

“Methyl 4-bromo-2-fluoro-5-methylphenylacetate” is a chemical compound with the molecular formula C10H10BrFO2 . It is a derivative of benzeneacetic acid, with a bromo, fluoro, and methyl group attached to the phenyl ring .

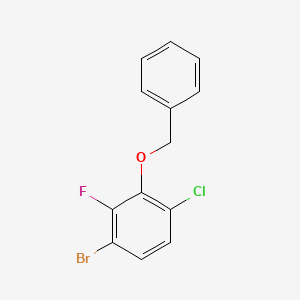

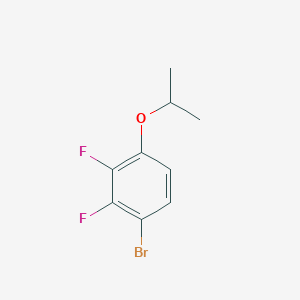

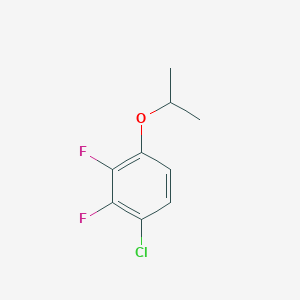

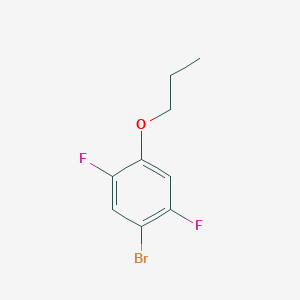

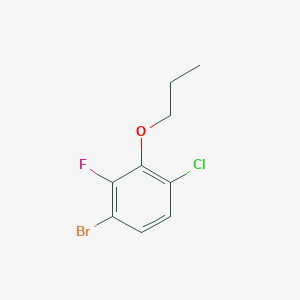

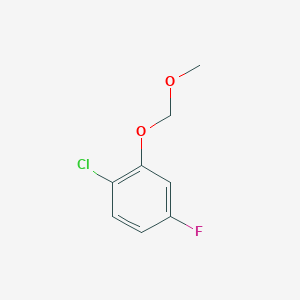

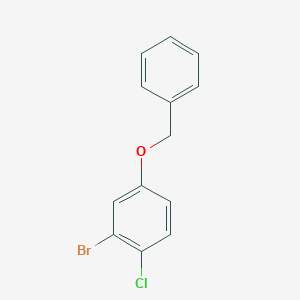

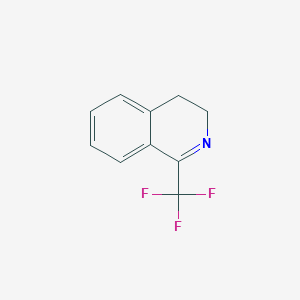

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-fluoro-5-methylphenylacetate” is characterized by a benzene ring substituted with bromo, fluoro, and methyl groups, and an acetate group attached to the ring . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-fluoro-5-methylphenylacetate” is a liquid at room temperature . Its molecular weight is 261.09 . More detailed physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the sources I found.Scientific Research Applications

Pharmaceutical Chemistry

Methyl 4-Bromo-2-fluoro-5-methylphenylacetate: is a compound of interest in pharmaceutical chemistry due to its potential as a building block for drug development. Its structure allows for the introduction of fluorine atoms into pharmaceuticals, which can significantly alter the biological activity and metabolic stability of the drugs . The presence of both bromine and fluorine atoms makes it a versatile intermediate for the synthesis of various bioactive molecules.

Material Science

In material science, this compound can be utilized in the synthesis of novel photoactive materials. Such materials have applications in advanced sensors, drug delivery systems, data storage, and molecular switches . The ability to undergo photo-induced structural reorganization makes it a candidate for developing light-responsive smart materials.

Chemical Synthesis

The benzylic position of Methyl 4-Bromo-2-fluoro-5-methylphenylacetate is reactive, allowing for various chemical transformations. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic synthesis . This reactivity is crucial for constructing complex molecules in synthetic chemistry.

Biochemical Research

This compound’s biochemical properties make it suitable for in silico drug evaluation and research. It can be used to study drug-likeness, molecular docking, and toxicity, which are essential aspects of the drug discovery process . The molecule’s stability and non-toxic nature make it a valuable tool for biochemical analysis.

Fluorine Chemistry

Methyl 4-Bromo-2-fluoro-5-methylphenylacetate: plays a significant role in fluorine chemistry. The introduction of fluorine atoms into organic compounds can greatly influence their physical, chemical, and biological properties. This compound can be used to study various aspects of organofluorine chemistry, including the effects of fluorination on molecular behavior .

Biosensor Development

The unique properties of this compound, such as strong fluorescence and chemical functionality, make it a promising material for biosensor platforms or electrode materials . Its affinity for probes like DNA, aptamers, or antibodies can be leveraged to create highly sensitive and selective biosensors.

properties

IUPAC Name |

methyl 2-(4-bromo-2-fluoro-5-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTJIHHOCPOUQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-Bromo-2-fluoro-5-methylphenylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.